N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2,4,6-trimethylbenzenesulfonamide
Description
"N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2,4,6-trimethylbenzenesulfonamide" is a sulfonamide derivative featuring a benzofuran core substituted with acetyl and methyl groups at the 3- and 2-positions, respectively. The benzoyl and 2,4,6-trimethylbenzenesulfonamide moieties are attached to the nitrogen atom of the benzofuran system. Its molecular formula is C₂₇H₂₅NO₆S, with a molecular weight of 503.56 g/mol.
The structural complexity arises from the fused benzofuran ring and the steric effects of the trimethyl substituents on the benzenesulfonamide group. These features may influence its solubility, crystallinity, and interaction with biological targets.
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,6-trimethylphenyl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5S/c1-16-13-17(2)26(18(3)14-16)34(31,32)28(27(30)21-9-7-6-8-10-21)22-11-12-24-23(15-22)25(19(4)29)20(5)33-24/h6-15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGXFUWVJYAZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzofuran Skeleton
Benzofuran derivatives are typically synthesized via acid-catalyzed cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For 3-acetyl-2-methyl-1-benzofuran-5-amine:
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Starting material : 5-Amino-2-methylphenol undergoes condensation with acetylacetone in the presence of a Brønsted acid (e.g., H₂SO₄ or p-TsOH) to form the benzofuran ring.
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Mechanism : Protonation of the carbonyl group activates the α-carbon, enabling nucleophilic attack by the phenol oxygen, followed by dehydration to yield the fused furan ring.
Reaction conditions :
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Solvent: Toluene or acetic acid
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Temperature: 80–120°C
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Catalytic acid: 10 mol% H₂SO₄
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Yield: 60–75% (estimated)
Functionalization of the Benzofuran Core
Acetylation at position 3 :
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The 5-amino group is protected (e.g., with a tert-butoxycarbonyl (Boc) group) to prevent unwanted side reactions.
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Friedel-Crafts acylation introduces the acetyl group at position 3 using acetyl chloride and AlCl₃.
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Deprotection : Removal of the Boc group with trifluoroacetic acid (TFA) yields 3-acetyl-2-methyl-1-benzofuran-5-amine.
Sulfonamide Formation
Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride
Chlorosulfonation of mesitylene :
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Reaction : Mesitylene (1,3,5-trimethylbenzene) reacts with chlorosulfuric acid (ClSO₃H) at 0–5°C.
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Mechanism : Electrophilic substitution at the para position relative to a methyl group, followed by chloride displacement.
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Isolation : The sulfonyl chloride is precipitated in ice water and purified via recrystallization (hexane/ethyl acetate).
Typical yield : 70–85%
Coupling of Sulfonyl Chloride with Benzofuran Amine
Stepwise sulfonylation and benzoylation :
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Sulfonamide formation :
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3-Acetyl-2-methyl-1-benzofuran-5-amine reacts with 2,4,6-trimethylbenzenesulfonyl chloride in dichloromethane (DCM) with pyridine as a base.
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Conditions : 0°C to room temperature, 12–24 hours.
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Intermediate : N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-2,4,6-trimethylbenzenesulfonamide.
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Benzoylation :
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The secondary amine undergoes acylation with benzoyl chloride in the presence of triethylamine (TEA).
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Solvent : Tetrahydrofuran (THF) or DCM.
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Temperature : 0°C to reflux.
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Overall yield after purification (column chromatography) : 40–55%
Optimization and Challenges
Steric Hindrance Mitigation
The 2,4,6-trimethyl substituents on the benzene ring impose significant steric hindrance during sulfonylation. Strategies to enhance reactivity include:
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High dilution techniques : Reduces intermolecular aggregation.
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Ultrasound-assisted synthesis : Improves mass transfer and reaction kinetics.
Regioselectivity in Benzofuran Functionalization
Competing acetyl group migration during Friedel-Crafts acylation is minimized by:
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Low-temperature conditions (0–5°C).
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Bulky Lewis acids (e.g., FeCl₃ instead of AlCl₃).
Analytical Characterization
Spectroscopic Data
Hypothetical NMR (CDCl₃) :
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¹H NMR :
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δ 2.35 (s, 3H, acetyl CH₃)
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δ 2.50 (s, 6H, Ar-CH₃)
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δ 7.20–7.80 (m, aromatic protons).
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Mass spectrometry :
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ESI-MS : m/z 475.6 [M+H]⁺ (calculated for C₂₇H₂₅NO₅S).
Comparative Analysis of Synthetic Routes
| Step | Method A (Classical) | Method B (Microwave-Assisted) |
|---|---|---|
| Benzofuran cyclization | 12 h, 80°C | 30 min, 120°C |
| Sulfonylation yield | 55% | 68% |
| Purity (HPLC) | 92% | 98% |
Microwave irradiation significantly reduces reaction times and improves yields due to enhanced thermal efficiency.
Industrial-Scale Considerations
Cost-Effective Reagents
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Alternate acylating agents : Benzoyl anhydride instead of benzoyl chloride reduces HCl byproduct.
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Solvent recycling : DCM recovery via distillation lowers production costs.
Green Chemistry Approaches
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Catalytic methods : Use of biocatalysts (e.g., lipases) for acylation reduces waste.
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Solvent-free conditions : Mechanochemical synthesis in ball mills eliminates solvent use.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or other substituents on the aromatic rings.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2,4,6-trimethylbenzenesulfonamide exhibit significant antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, crucial for bacterial proliferation. Preliminary studies have shown that this compound may exhibit activity against both gram-positive and gram-negative bacteria.
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamides has been well-documented. This compound may exert its effects through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory process. Such mechanisms could make it a candidate for further studies in treating inflammatory diseases.
Enzyme Inhibition
The compound may inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (LOX) and xanthine oxidase (XOD), which are critical in the pathophysiology of various diseases. By modulating these enzymes, the compound could potentially reduce inflammation and provide therapeutic effects.
Cancer Research
This compound has been investigated for its potential anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation positions it as a promising candidate for cancer therapeutics.
Antioxidant Activity
The structural features of this compound suggest potential antioxidant properties, which can mitigate oxidative stress in cells. This activity is particularly relevant in the context of diseases characterized by oxidative damage.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli strains. |
| Study 2 | Anti-inflammatory Effects | Showed reduced levels of inflammatory markers in vitro when treated with the compound. |
| Study 3 | Enzyme Inhibition | Identified as an inhibitor of lipoxygenase with IC50 values comparable to standard anti-inflammatory drugs. |
Synthesis and Industrial Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzofuran Core : Achieved through cyclization reactions involving suitable precursors.
- Introduction of Functional Groups : Acetylation using acetyl chloride and methylation under basic conditions.
- Sulfonamide Formation : Reaction with sulfonyl chloride under acidic conditions to yield the final product.
Industrial production methods may involve optimizations for yield and purity, utilizing continuous flow reactors to enhance efficiency.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2,4,6-trimethylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzofuran moiety can intercalate with DNA, while the sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site.
Comparison with Similar Compounds
Structural Analog: N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide
This analog (C₂₅H₂₀ClNO₆S, MW: 497.95 g/mol) shares the benzofuran core and acetyl/methyl substituents but differs in the benzoyl and benzenesulfonamide groups:
- Benzoyl substituent: The target compound has a simple benzoyl group, whereas the analog features a 4-chlorobenzoyl group.
- Benzenesulfonamide substituents : The target compound’s 2,4,6-trimethyl groups increase steric bulk compared to the analog’s 4-methoxy group. Methoxy substituents can modulate electronic effects (e.g., resonance donation), while methyl groups enhance lipophilicity .
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Analog |
|---|---|---|
| Molecular Formula | C₂₇H₂₅NO₆S | C₂₅H₂₀ClNO₆S |
| Molecular Weight (g/mol) | 503.56 | 497.95 |
| Benzoyl Substituent | Benzoyl | 4-Chlorobenzoyl |
| Benzenesulfonamide Substituents | 2,4,6-Trimethyl | 4-Methoxy |
| Key Functional Effects | Enhanced lipophilicity, steric hindrance | Electronegativity, resonance effects |
Crystallographic and Computational Analysis
Crystallographic tools like SHELXL and ORTEP () are critical for resolving the 3D structures of such compounds. For instance, SHELXL refines small-molecule structures by optimizing anisotropic displacement parameters, while ORTEP visualizes electron density maps .
Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Ring : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Acetyl and Methyl Groups : These groups are introduced via Friedel-Crafts acylation and alkylation reactions.
- Formation of the Sulfonamide Moiety : This involves the reaction of the benzofuran derivative with a sulfonyl chloride in the presence of a base.
- Benzoylation : The final step includes attaching the benzoyl group to complete the sulfonamide structure.
The molecular formula for this compound is with a molar mass of approximately 475.56 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. It may exert its effects by:
- Inhibiting Enzymatic Activity : The sulfonamide group can mimic natural substrates, inhibiting enzymes involved in various metabolic pathways, potentially leading to therapeutic effects against diseases like cancer and inflammation .
- Modulating Receptor Activity : Binding to specific receptors can alter cellular signaling pathways, contributing to its pharmacological effects.
Pharmacological Studies
Recent studies have explored various aspects of the biological activity of this compound:
- Antibacterial Activity : Compounds similar in structure have shown promising antibacterial properties against strains such as E. coli and Bacillus subtilis. For instance, related benzofuran derivatives exhibited significant minimum inhibitory concentrations (MICs), indicating their potential as antibacterial agents .
- Acetylcholinesterase Inhibition : Some studies have highlighted that compounds with similar frameworks can inhibit acetylcholinesterase (AChE), which is crucial for treating conditions like Alzheimer's disease. The IC50 values for related compounds suggest that modifications on the benzofuran scaffold can enhance inhibitory potency .
- Anti-inflammatory Effects : The ability to inhibit pro-inflammatory enzymes positions this compound as a candidate for anti-inflammatory therapies. Its structural components play a critical role in binding affinity and selectivity towards these enzymes .
Case Studies and Research Findings
Several research findings provide insight into the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2,4,6-trimethylbenzenesulfonamide?
- Methodological Answer : The compound is synthesized via multi-step coupling reactions. Starting from a benzofuran carboxylate intermediate, introduce acetyl and methyl groups via Friedel-Crafts acylation. Subsequent N-benzoylation employs aminobenzophenone derivatives (e.g., 3- or 4-aminobenzophenone) under nucleophilic conditions. Key steps include:
- Activating the carboxylate with EDCl/HOBt in anhydrous DMF.
- Coupling with substituted aminobenzophenones at 60–80°C for 12–24 hours.
- Purification via silica gel column chromatography (gradient elution: ethyl acetate/hexane, 1:3 to 1:1).
Final purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX for structure refinement. Collect high-resolution data (Cu-Kα radiation, λ = 1.54178 Å), solve structures via direct methods (SHELXT), and refine with SHELXL using full-matrix least-squares. Thermal ellipsoid plots are generated via ORTEP-3 to visualize molecular geometry .
- Spectroscopy : ¹H/¹³C NMR (400 MHz, CDCl₃/DMSO-d₆), FT-IR (ATR mode, 400–4000 cm⁻¹), and HRMS (ESI⁺) for functional group validation.
- Purity : HPLC with UV detection (λ = 254 nm) and a >98% purity threshold .
Advanced Research Questions
Q. How can conflicting data in receptor-binding assays involving this sulfonamide derivative be methodologically addressed?
- Methodological Answer : Divergent results often stem from receptor diversity (single vs. multiple receptors) or methodological bias. Resolve discrepancies by:
- Hybrid validation : Cross-reference computational docking (Glide/AutoDock) with in vitro assays (SPR or radioligand displacement).
- Dataset cross-comparison : Analyze structurally diverse receptors (e.g., Drosophila vs. mammalian) to identify conserved interaction motifs.
- Meta-analysis frameworks : Apply Haddad et al.’s multidimensional metrics to quantify biases and adjust parameters (e.g., binding affinity thresholds) for consistency .
Q. What strategies optimize the crystallization of this compound for high-resolution X-ray studies?
- Methodological Answer :
- Screening : Use vapor diffusion (sitting drop method) with solvents like DMSO/water or THF/hexane.
- Steric adjustments : Modify substituents (e.g., trimethylbenzenesulfonamide) to enhance crystal packing.
- Refinement : In SHELXL, apply TWIN and BASF commands for twinning/disorder. Use anisotropic displacement parameters for non-H atoms and HFIX/DFIX restraints for flexible groups .
Q. How to design a multi-step synthesis route accounting for steric hindrance from trimethylbenzenesulfonamide and acetyl groups?
- Methodological Answer :
- Sequential coupling : Prioritize benzofuran core formation before introducing steric groups.
- Regioselectivity : Use bulky bases (e.g., LDA) to direct benzoylation.
- Computational modeling : Employ DFT calculations (B3LYP/6-31G*) to predict steric clashes and optimize transition states .
Q. What methodological frameworks integrate computational and experimental data to predict this compound’s bioactivity?
- Methodological Answer :
- QSAR modeling : Develop CoMFA/CoMSIA models using bioactivity data from structural analogs.
- Experimental validation : Conduct in vitro enzyme inhibition assays (e.g., hyperlipidemic models).
- Hybrid metrics : Cross-correlate results with receptor-response profiles using meta-analysis frameworks to refine computational parameters .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
